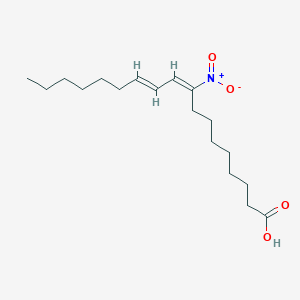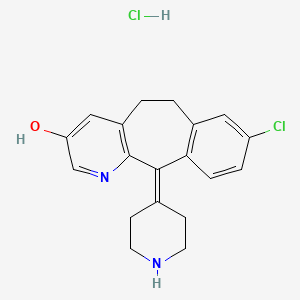
3-Hydroxy desloratidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy desloratadine is a major active metabolite of desloratadine, which itself is an active metabolite of loratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. 3-Hydroxy desloratadine is known for its ability to inhibit the binding of pyrilamine to brain H1 receptors and its tendency to distribute to specific immune-regulatory tissues .
准备方法
3-Hydroxy desloratadine can be synthesized from desloratadine through a series of chemical reactions. The formation of 3-Hydroxy desloratadine is catalyzed by the enzyme cytochrome P450 (CYP2C8) following glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 . The synthetic route involves the oxidation of desloratadine, followed by glucuronidation and subsequent deconjugation . Industrial production methods typically involve the use of cryopreserved human hepatocytes to catalyze the formation of 3-Hydroxy desloratadine .
化学反应分析
3-Hydroxy desloratadine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its formation from desloratadine, catalyzed by CYP2C8.
Glucuronidation: This reaction involves the addition of glucuronic acid to desloratadine, catalyzed by UDP-glucuronosyltransferase 2B10.
Deconjugation: Following glucuronidation, a deconjugation event occurs to form 3-Hydroxy desloratadine.
Common reagents and conditions used in these reactions include NADPH and UDP-glucuronic acid . The major product formed from these reactions is 3-Hydroxy desloratadine itself .
科学研究应用
3-Hydroxy desloratadine has several scientific research applications, including:
Metabolomics: It is used to study the metabolic pathways and the effects of desloratadine and loratadine in the body.
Drug Discovery: It is used in the development and testing of new antihistamine drugs.
Pharmacokinetics: Research on its pharmacokinetics helps understand the distribution, metabolism, and excretion of desloratadine and its metabolites.
Immunology: Its ability to distribute to immune-regulatory tissues makes it a subject of interest in immunological studies.
作用机制
3-Hydroxy desloratadine exerts its effects by inhibiting the binding of pyrilamine to brain H1 receptors . This inhibition helps reduce allergic symptoms such as nasal congestion and watery eyes. The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The pathway involves the oxidation of desloratadine by CYP2C8 and subsequent glucuronidation by UDP-glucuronosyltransferase 2B10 .
相似化合物的比较
3-Hydroxy desloratadine is similar to other hydroxylated metabolites of desloratadine, such as 5-Hydroxy desloratadine and 6-Hydroxy desloratadine . it is unique in its specific ability to inhibit pyrilamine binding and its distribution to immune-regulatory tissues . Other similar compounds include loratadine and desloratadine, which are also non-sedating tricyclic antihistamines used to manage allergic rhinitis and chronic idiopathic urticaria .
属性
分子式 |
C19H20Cl2N2O |
|---|---|
分子量 |
363.3 g/mol |
IUPAC 名称 |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride |
InChI |
InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H |
InChI 键 |
AXPJOGMZPPTIKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
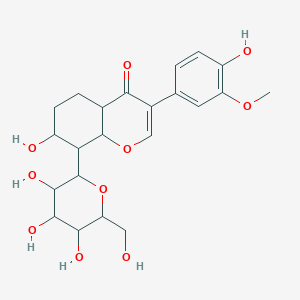
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
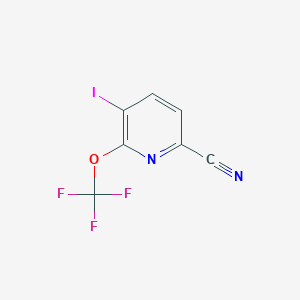
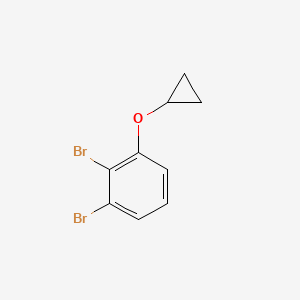
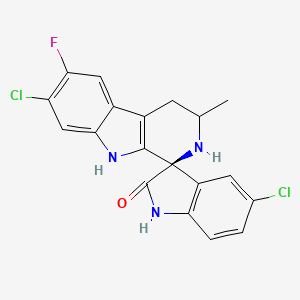


![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)
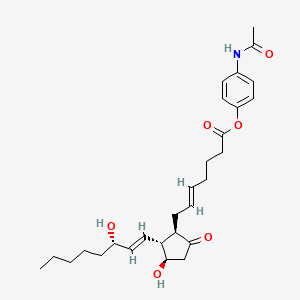
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
